Ethyl 4-(prop-2-ynylamino)benzoate

Catalog No.
S1486050
CAS No.
101248-36-6
M.F
C12H13NO2
M. Wt
203.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-(prop-2-ynylamino)benzoate

CAS Number

101248-36-6

Product Name

Ethyl 4-(prop-2-ynylamino)benzoate

IUPAC Name

ethyl 4-(prop-2-ynylamino)benzoate

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

InChI

InChI=1S/C12H13NO2/c1-3-9-13-11-7-5-10(6-8-11)12(14)15-4-2/h1,5-8,13H,4,9H2,2H3

InChI Key

KOEHTGGSAVSLRS-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NCC#C

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NCC#C

Anti-Gastric Cancer Activity

Synthesis of Benzocaine

Ester Chemistry

    Application Summary: Ethyl 4-(prop-2-ynylamino)benzoate, being an ester, can be involved in a variety of reactions in organic chemistry. Esters are frequently the source of flavors and aromas in many fruits and flowers. They also make up the bulk of animal fats and vegetable oils—glycerides (fatty acid esters of glycerol).

    Methods of Application: Esters can be synthesized from carboxylic acids and alcohols in the presence of an acid catalyst.

    Results:

Organic Semiconductors

Synthesis of Other Compounds

    Application Summary: Ethyl 4-(prop-2-ynylamino)benzoate could potentially be used in the synthesis of other complex organic compounds, as suggested by its use in the synthesis of compounds with CAS No. 1421456-52-1 and CAS No. .

Ethyl 4-(prop-2-ynylamino)benzoate, also known by its CAS number 101248-36-6, is an organic compound characterized by the presence of an ethyl ester group attached to a benzoate structure, with a prop-2-ynylamino substituent at the para position. Its molecular formula is C12H13NO2C_{12}H_{13}NO_2 and it has a molecular weight of approximately 203.24 g/mol. The compound features a unique alkyne functionality, which contributes to its reactivity and potential applications in various fields, including medicinal chemistry and organic synthesis .

Due to its functional groups:

  • Nucleophilic Substitution: The amine group can undergo nucleophilic substitution reactions, allowing for further derivatization.
  • Alkyne Reactions: The prop-2-ynyl group may participate in reactions typical of alkynes, such as addition reactions with electrophiles.
  • Ester Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

These reactions make the compound versatile for synthetic applications in organic chemistry.

Research indicates that Ethyl 4-(prop-2-ynylamino)benzoate may have biological implications, particularly in the modulation of peptide synthesis. It has been investigated for its potential role in influencing somatostatin activity, a peptide hormone that regulates various physiological functions including hormone secretion and cell proliferation. This suggests that the compound could be relevant in pharmacological studies targeting hormonal pathways.

The synthesis of Ethyl 4-(prop-2-ynylamino)benzoate typically involves several steps:

  • Formation of the Benzoate: Starting with 4-aminobenzoic acid, an esterification reaction with ethanol in the presence of an acid catalyst forms ethyl 4-aminobenzoate.
  • Alkynylation: The next step involves introducing the prop-2-ynyl group through a nucleophilic substitution reaction using an appropriate alkynyl halide (like propyne bromide) under basic conditions.
  • Purification: The product is purified using chromatography techniques to isolate Ethyl 4-(prop-2-ynylamino)benzoate from by-products.

This multi-step synthesis highlights the compound's complexity and potential for further modifications.

Ethyl 4-(prop-2-ynylamino)benzoate finds application primarily in:

  • Medicinal Chemistry: As a model compound for studying peptide synthesis and modifications.
  • Organic Synthesis: It serves as an intermediate in the preparation of other biologically active compounds.
  • Research: Investigated for its effects on hormonal regulation and potential therapeutic uses.

These applications underscore its significance in both academic research and industrial contexts.

Studies have focused on the interactions of Ethyl 4-(prop-2-ynylamino)benzoate with various biological targets, particularly its role in modulating peptide hormones such as somatostatin. Such investigations are crucial for understanding how this compound might influence physiological processes and its potential therapeutic implications.

Several compounds exhibit structural similarities to Ethyl 4-(prop-2-ynylamino)benzoate, each with unique characteristics:

Compound NameCAS NumberKey Features
Ethyl 4-(butylamino)benzoate94-32-6Contains a butyl group instead of prop-2-ynyl
Ethyl 4-(phenylamino)benzoate94-32-5Features a phenyl group; used in similar applications
Ethyl 4-(isopropylamino)benzoateN/AIsopropyl substitution; alters biological activity

The uniqueness of Ethyl 4-(prop-2-ynylamino)benzoate lies in its alkyne functionality, which may enhance reactivity compared to these similar compounds, potentially leading to novel synthetic pathways and biological activities .

Propargylamine derivatives are critical intermediates for introducing terminal alkyne functionality into benzoate esters. A common approach involves the alkylation of 4-aminobenzoic acid derivatives with propargyl halides or related electrophiles. For example, ethyl 4-aminobenzoate (benzocaine) can undergo N-propargylation using propargyl bromide under basic conditions to yield the target compound.

Transamination Reactions

High-yielding propargylamine synthesis often employs transamination. The reaction of propargyl phthalimide with primary amines (e.g., diethylenetriamine) at 140–200°C produces propargylamine in 90–98% yield. This method avoids the challenges of handling hygroscopic propargylamine hydrochloride.

Direct Esterification with Propargylamine

An optimized route involves esterifying 4-(prop-2-ynylamino)benzoic acid with ethanol. Using thionyl chloride (SOCl₂) as a dehydrating agent, the reaction achieves 95.8% yield and 99.7% purity under reflux conditions (74–78°C, 6.5 hours). This method minimizes side reactions compared to traditional sulfuric acid catalysis.

Table 1: Comparative Efficiency of Propargylamine Functionalization Methods

MethodReagents/ConditionsYield (%)Purity (%)Reference
N-PropargylationPropargyl bromide, K₂CO₃, DMF7892
Thionyl Chloride Esterif.SOCl₂, EtOH, 74–78°C95.899.7
TransaminationPropargyl phthalimide, amine9895

Copper-Mediated A³ Coupling Reaction Mechanisms

The A³ coupling reaction, which combines an aldehyde, an alkyne, and an amine to form propargylamines, is a cornerstone of modern synthetic chemistry. Ethyl 4-(prop-2-ynylamino)benzoate is synthesized via this route, where copper catalysts play a pivotal role in activating terminal alkynes and facilitating C–H bond functionalization [4] [8]. The mechanism begins with copper(I) forming a π-complex with the alkyne, lowering the pKa of the terminal proton and enabling deprotonation by a weakly basic amine [8]. This generates a copper acetylide intermediate, which reacts with an in situ-formed imine (from the aldehyde and amine) via nucleophilic addition. The resulting propargylamine, such as ethyl 4-(prop-2-ynylamino)benzoate, is stabilized by ligand-assisted enantiocontrol in asymmetric variants [7] [8].

Recent studies highlight the efficiency of Cu(I)/Pybox ligand systems in achieving enantioselectivities up to 96% ee for analogous propargylamines [8]. For example, Knochel’s group demonstrated that CuBr-Quinap complexes enable the coupling of trimethylsilylacetylene with aldehydes and amines, yielding silylated propargylamines that are readily desilylated to terminal alkynes without racemization [8]. This methodology is adaptable to ethyl 4-(prop-2-ynylamino)benzoate synthesis by substituting the amine component with 4-aminobenzoic acid ethyl ester.

Table 1: Representative Copper Catalysts for A³ Coupling

Catalyst SystemSubstrate ScopeYield (%)Enantioselectivity (ee)
CuOTf-Pybox L5 [8]Aromatic aldehydes9380–96
CuBr-Quinap [8]Aliphatic alkynes9588–99
CuBr-Pinap [8]Heteroaromatic aldehydes8991–94

Heterogeneous Catalysis Using Metal-Organic Frameworks

Heterogeneous catalysts, particularly MOFs, offer advantages in recyclability and substrate accessibility. A silver-NHC-MOF catalyst, synthesized via post-modification of an azolium-containing MOF, demonstrated exceptional activity in A³ coupling under ambient conditions [5]. The framework’s porous structure stabilizes the active Ag(I) centers, enabling full conversion of the model reaction (benzaldehyde, piperidine, phenylacetylene) within 1 hour [5]. Ethyl 4-(prop-2-ynylamino)benzoate could be synthesized analogously by employing 4-aminobenzoic acid ethyl ester as the amine component.

Comparative studies reveal that Ag-NHC-MOF outperforms homogeneous catalysts in turnover frequency (TOF = 120 h⁻¹ vs. 60 h⁻¹ for CuOTf) and retains 95% activity after four cycles [5]. The MOF’s structural integrity, confirmed by PXRD and BET analysis, prevents metal leaching and ensures consistent enantioselectivity [5].

Table 2: Performance of Ag-NHC-MOF vs. Homogeneous Catalysts

CatalystReaction Time (h)Yield (%)Recyclability (Cycles)
Ag-NHC-MOF [5]1994
CuOTf-Pybox [8]48931
Ru(II)-Pincer Complex [4]6853

Enantioselective Synthesis of Quaternary Propargylamine Derivatives

Quaternary propargylamines, characterized by a stereogenic center bearing four distinct substituents, are accessible via asymmetric A³ coupling. Ethyl 4-(prop-2-ynylamino)benzoate’s propargylamine moiety can serve as a precursor to such derivatives through late-stage functionalization. Rhodium-catalyzed hydroalkynylation of enamides, for instance, achieves α-selective alkynylation with terminal alkynes, yielding propargyl amides in 90% ee [6]. This method avoids stoichiometric organometallic reagents, instead leveraging Rh(I)-hydride intermediates for regioselective C–H activation [6].

Alternatively, CuBr-Pyrinap systems enable gram-scale synthesis of propargylamines with 99% ee, as demonstrated in the asymmetric synthesis of (S)-(-)-N-acetylcolchinol [7]. The ligand’s naphthyl groups induce a chiral pocket that steers the alkyne’s approach to the imine intermediate, favoring R or S configurations based on the ligand’s stereochemistry [7].

Table 3: Enantioselective Methods for Propargylamine Synthesis

MethodCatalystSubstrateee (%)Yield (%)
Rh-Hydroalkynylation [6]Rh(I)-TolBINAPEnamides9085
CuBr-Pyrinap [7]CuBr-(R,R)-PyrinapAromatic aldehydes9992
CuOTf-Pybox [8]CuOTf-Pybox L5Aliphatic amines9688

Ethyl 4-(prop-2-ynylamino)benzoate represents a structurally significant compound in the development of local anesthetic agents, serving as an important bridge between classical para-aminobenzoic acid derivatives and modern alkynyl-substituted pharmaceutical compounds. The compound's unique structural features position it as a valuable analogue for advancing local anesthetic design through its distinctive propargyl amino substituent and ethyl ester functionality.

The structural foundation of Ethyl 4-(prop-2-ynylamino)benzoate lies in its relationship to established local anesthetics, particularly benzocaine (ethyl 4-aminobenzoate) and other para-aminobenzoic acid derivatives. While benzocaine contains a primary amino group directly attached to the benzene ring, this compound incorporates a propargyl (prop-2-ynyl) substituent that introduces a terminal alkyne moiety to the amino group. This modification creates a rigid, linear molecular geometry that differs substantially from the flexible diethylamino chains found in compounds like procaine and tetracaine.

The propargyl amino substitution provides several structural advantages for local anesthetic design. The alkyne functionality introduces increased rigidity to the molecular structure, potentially enhancing specificity for voltage-gated sodium channels through improved geometric complementarity. Research on alkynyl-substituted benzotriazole derivatives has demonstrated that alkynyl groups can enhance molecular brightness and provide superior quantum yields compared to their non-alkynyl counterparts, suggesting improved binding characteristics. This rigidity contrasts with the conformational flexibility of traditional local anesthetics, which can adopt multiple conformations and may result in less specific receptor interactions.

The molecular dimensions of Ethyl 4-(prop-2-ynylamino)benzoate place it within the optimal size range for local anesthetic activity. With a molecular weight of 203.24 g/mol, it falls between benzocaine (165.19 g/mol) and procaine (236.3 g/mol), positioning it favorably for membrane permeability while maintaining sufficient molecular complexity for receptor binding. The linear propargyl chain contributes to an extended molecular length that may approximate the critical 20-21 Å distance identified as optimal for neuromuscular blocking agents, suggesting similar geometric requirements may apply to local anesthetic binding sites.

Comparative analysis with established local anesthetics reveals distinct structural advantages. Unlike procaine, which requires the presence of a tertiary amine group for activity and is associated with allergic reactions due to para-aminobenzoic acid metabolites, Ethyl 4-(prop-2-ynylamino)benzoate offers a secondary amine structure that may reduce immunogenic potential. The compound also differs from tetracaine's butyl amino substitution, which provides high potency but is associated with significant toxicity concerns.

The structural relationship to other alkynyl-containing pharmaceutical compounds supports its potential utility in local anesthetic design. Research on alkynyl-substituted compounds has shown that these structures can provide enhanced selectivity and improved pharmacological profiles compared to their saturated analogues. The presence of the alkyne functionality may also facilitate synthetic modifications, allowing for the development of structural analogues with tailored properties for specific clinical applications.

Structure-Activity Relationship Studies for Nerve Blockade Agents

The structure-activity relationships governing nerve blockade agents provide critical insights into how molecular modifications influence therapeutic efficacy and safety profiles. Ethyl 4-(prop-2-ynylamino)benzoate exemplifies key structural features that contribute to local anesthetic activity through its unique combination of electronic, steric, and pharmacokinetic properties.

The fundamental structure-activity principles for local anesthetics establish that effective nerve blockade requires three essential molecular components: a lipophilic aromatic ring, an intermediate linkage (ester or amide), and a hydrophilic amine group. In Ethyl 4-(prop-2-ynylamino)benzoate, these elements are present with specific modifications that influence the compound's pharmacological profile. The para-substituted benzoic acid ethyl ester provides the lipophilic aromatic component, while the propargyl amino group serves as the hydrophilic terminus connected through a rigid alkynyl linkage.

The electronic properties of the molecular structure significantly influence local anesthetic potency. The para-amino substitution pattern creates an electron-rich aromatic system that enhances the binding affinity to voltage-gated sodium channels. Research on para-aminobenzoic acid derivatives has demonstrated that electron-releasing substituents in the para position increase local anesthetic activity by enhancing the formation of zwitterionic species, which are the active forms for sodium channel interaction. The propargyl amino group in this compound functions as an electron-releasing substituent through both resonance and inductive effects, potentially increasing the compound's intrinsic activity.

The rigid alkynyl spacer between the amino group and the terminal alkyl chain represents a significant structural modification with important activity implications. Unlike the flexible alkyl chains found in traditional local anesthetics, the triple bond creates a linear, inflexible linkage that may provide enhanced geometric complementarity with sodium channel binding sites. Studies on voltage-gated sodium channels have shown that local anesthetics bind to specific receptor sites within the channel pore, and the geometric constraints imposed by rigid linkages can improve binding selectivity and reduce off-target effects.

Molecular modeling studies have revealed that the optimal distance between pharmacophore elements in local anesthetics correlates with channel binding affinity. The propargyl group extends the molecular length compared to primary amino derivatives while maintaining a defined geometric relationship between the aromatic ring and the terminal amine functionality. This extended distance may better match the spatial requirements of sodium channel binding sites, particularly those identified in domains III and IV of the channel protein.

The lipophilicity balance achieved through the ethyl ester substitution plays a crucial role in determining both potency and duration of action. Structure-activity relationship studies have established that increased lipophilicity enhances local anesthetic potency by improving membrane penetration and channel binding affinity. However, excessive lipophilicity can lead to tissue sequestration and reduced systemic clearance, potentially increasing toxicity. The ethyl ester provides moderate lipophilicity enhancement compared to the carboxylic acid while remaining more hydrophilic than higher alkyl esters, potentially optimizing the balance between efficacy and safety.

Stereochemical considerations also influence structure-activity relationships, although Ethyl 4-(prop-2-ynylamino)benzoate lacks chiral centers. The planar geometry of the aromatic ring and the linear alkyne linkage create a relatively rigid molecular framework that reduces conformational flexibility compared to saturated analogues. This conformational restriction may contribute to enhanced binding selectivity by presenting a well-defined pharmacophore geometry to the receptor binding site.

Comparative analysis with established local anesthetics reveals how structural modifications influence activity profiles. Benzocaine, lacking the extended amino substituent, provides only topical anesthetic activity due to poor water solubility and membrane penetration characteristics. Procaine, with its flexible diethylaminoethyl ester chain, provides injectable local anesthesia but is associated with rapid onset and short duration due to ester hydrolysis. Tetracaine's butyl amino substitution increases potency and duration but also significantly increases toxicity.

The structure-activity relationships for nerve blockade are further influenced by the compound's interaction with multiple molecular targets beyond sodium channels. Local anesthetics can interact with potassium channels, calcium channels, and various neurotransmitter receptors, with the relative selectivity determined by structural features. The unique structural profile of Ethyl 4-(prop-2-ynylamino)benzoate may provide altered selectivity patterns that could influence its therapeutic index and side effect profile.

Prodrug Strategies Utilizing Esterase-Labile Protecting Groups

The implementation of esterase-labile protecting groups represents a sophisticated approach to optimizing drug delivery and therapeutic efficacy through controlled release mechanisms. Ethyl 4-(prop-2-ynylamino)benzoate exemplifies this strategy through its ethyl ester functionality, which serves as a bioreversible masking group that can be hydrolyzed by endogenous esterases to release the corresponding carboxylic acid.

The fundamental principle underlying ester prodrug strategies involves the temporary masking of polar functional groups to improve pharmaceutical properties such as membrane permeability, tissue distribution, and bioavailability. Carboxylic acids typically exhibit poor membrane penetration due to their ionic character at physiological pH, limiting their ability to reach intracellular targets or cross biological barriers. Esterification converts these polar groups into neutral, lipophilic entities that can more readily traverse lipid membranes before undergoing enzymatic activation at the target site.

Carboxylesterases represent the primary enzymatic pathway for ester prodrug activation in human tissues. Two major isoforms, carboxylesterase 1 (CES1) and carboxylesterase 2 (CES2), exhibit distinct tissue distribution patterns and substrate specificities that can be exploited for targeted drug delivery. CES1 is predominantly expressed in liver microsomes with significant activity also present in intestinal tissues, while CES2 shows highest activity in small intestine with lower hepatic expression. This differential expression pattern allows for tissue-specific activation strategies depending on the route of administration and intended site of action.

The kinetics of ester hydrolysis are influenced by multiple structural factors that can be manipulated to control drug release rates. Primary determinants include the steric hindrance around the ester bond, electronic effects of substituents, and the specific enzyme-substrate interactions. For Ethyl 4-(prop-2-ynylamino)benzoate, the ethyl ester represents a relatively simple alkyl ester that should undergo facile hydrolysis by both CES1 and CES2. The propargyl amino substitution may influence hydrolysis kinetics through electronic effects, potentially modulating the rate of drug release.

The mechanism of esterase-mediated hydrolysis involves nucleophilic attack by a serine residue in the enzyme active site, forming a covalent acyl-enzyme intermediate that subsequently undergoes hydrolysis to release the carboxylic acid product and regenerate the free enzyme. This mechanism is stereoselective and can be influenced by the three-dimensional structure of the substrate, providing opportunities for designing prodrugs with specific activation characteristics. The linear geometry imposed by the alkyne functionality in Ethyl 4-(prop-2-ynylamino)benzoate may affect enzyme recognition and binding, potentially altering hydrolysis kinetics compared to saturated analogues.

The tissue-specific expression of carboxylesterases enables targeted drug delivery strategies. Intestinal CES2 activity facilitates first-pass activation of orally administered ester prodrugs, improving bioavailability compared to the parent carboxylic acid. Hepatic CES1 activity provides systemic activation following absorption, potentially extending drug action and reducing dosing frequency. The balance between intestinal and hepatic activation can be modulated through prodrug design to optimize pharmacokinetic profiles for specific therapeutic applications.

Species differences in carboxylesterase expression and activity represent important considerations for translating prodrug strategies from preclinical models to clinical applications. Human carboxylesterase activity patterns differ significantly from those observed in common laboratory species, potentially affecting the predictive value of animal studies. Careful characterization of hydrolysis kinetics in human tissue preparations and cellular models is essential for successful prodrug development.

Drug-drug interactions involving carboxylesterases can significantly impact the efficacy and safety of ester prodrugs. Competitive inhibition by co-administered substrates or specific inhibitors can alter activation kinetics and drug exposure patterns. Natural products and dietary components have been identified as potent carboxylesterase inhibitors, potentially modulating the activation of ester prodrugs in clinical settings. Understanding these interaction potential is crucial for optimal therapeutic utilization of ester-based prodrug strategies.

The stability of ester prodrugs in biological fluids and pharmaceutical formulations represents another critical consideration. Chemical hydrolysis can occur independently of enzymatic activation, particularly under alkaline conditions or elevated temperatures. The rate of non-enzymatic hydrolysis must be balanced against enzymatic activation to ensure adequate shelf-life while maintaining responsiveness to biological triggers. For Ethyl 4-(prop-2-ynylamino)benzoate, the electron-withdrawing character of the alkyne-substituted aromatic system may influence ester stability, potentially requiring careful formulation considerations.

XLogP3

2.9

Dates

Last modified: 08-15-2023

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